An In-depth Technical Guide to (R)-1-N-Boc-pipecolamide
An In-depth Technical Guide to (R)-1-N-Boc-pipecolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-N-Boc-pipecolamide, also known as (R)-tert-butyl 2-carbamoylpiperidine-1-carboxylate, is a chiral synthetic building block that holds significance in the fields of medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the versatile N-Boc protecting group and the primary amide functionality, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and predicted spectroscopic data for (R)-1-N-Boc-pipecolamide, aimed at supporting researchers in its application.
Chemical Properties
While specific experimental data for (R)-1-N-Boc-pipecolamide is limited in publicly available literature, its fundamental chemical properties can be reliably determined or predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of (R)-1-N-Boc-pipecolamide
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₂₀N₂O₃ | - |
| Molecular Weight | 228.29 g/mol | [Calculated] |
| CAS Number | 848488-91-5 | [1][2] |
| Appearance | White to off-white solid | [Predicted based on analogous compounds] |
| Melting Point | Not available | - |
| Boiling Point | 384.4 ± 31.0 °C (Predicted for S-enantiomer) | [3] |
| Density | 1.123 ± 0.06 g/cm³ (Predicted for S-enantiomer) | [3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | [Predicted based on structure] |
Synthesis
Experimental Protocol: Synthesis of (R)-1-N-Boc-pipecolamide
Objective: To synthesize (R)-1-N-Boc-pipecolamide from (R)-1-N-Boc-pipecolinic acid via amide bond formation.
Materials:
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(R)-1-N-Boc-pipecolinic acid
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Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
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Coupling agents:
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Option A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
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Option B: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
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Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Methodology:
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Activation of the Carboxylic Acid:
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Dissolve (R)-1-N-Boc-pipecolinic acid (1 equivalent) in anhydrous DCM or DMF.
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Add the coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).
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Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.
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Amidation:
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To the activated acid solution, add a solution of ammonia (e.g., 7N in methanol, 2-3 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (R)-1-N-Boc-pipecolamide.
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Synthesis Workflow
Caption: General workflow for the synthesis of (R)-1-N-Boc-pipecolamide.
Spectroscopic Data (Predicted)
Specific spectroscopic data for (R)-1-N-Boc-pipecolamide is not widely published. The following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the compound's structure and data from analogous molecules.
Table 2: Predicted ¹H NMR Spectral Data for (R)-1-N-Boc-pipecolamide (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.5 | br s | 1H | -NH₂ |
| ~ 5.5-6.0 | br s | 1H | -NH₂ |
| ~ 4.8-5.0 | m | 1H | H-2 |
| ~ 3.9-4.1 | m | 1H | Piperidine ring proton |
| ~ 2.8-3.0 | m | 1H | Piperidine ring proton |
| ~ 1.2-1.8 | m | 6H | Piperidine ring protons |
| 1.47 | s | 9H | Boc (-C(CH₃)₃) |
Table 3: Predicted ¹³C NMR Spectral Data for (R)-1-N-Boc-pipecolamide (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (Amide) |
| ~ 155 | C=O (Boc) |
| ~ 80 | -C(CH₃)₃ (Boc) |
| ~ 55 | C-2 |
| ~ 45 | Piperidine ring carbon |
| ~ 28.5 | -C(CH₃)₃ (Boc) |
| ~ 20-30 | Piperidine ring carbons |
Table 4: Predicted IR Spectral Data for (R)-1-N-Boc-pipecolamide
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3350-3180 | N-H stretch (primary amide) |
| ~ 2975-2850 | C-H stretch (alkane) |
| ~ 1680 | C=O stretch (Boc carbamate) |
| ~ 1650 | C=O stretch (Amide I band) |
| ~ 1600 | N-H bend (Amide II band) |
Table 5: Predicted Mass Spectrometry Data for (R)-1-N-Boc-pipecolamide
| m/z | Ion |
| 229.15 | [M+H]⁺ |
| 173.10 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 129.10 | [M - Boc + H]⁺ (Loss of Boc group) |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of (R)-1-N-Boc-pipecolamide in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Instrumentation: Use a 400 MHz or higher NMR spectrometer.
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Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
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Infrared (IR) Spectroscopy
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Objective: To identify the characteristic functional groups.
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Methodology:
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
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Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern.
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Methodology:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available regarding the biological activity or the involvement of (R)-1-N-Boc-pipecolamide in any signaling pathways. Its structural similarity to various biologically active piperidine-containing compounds suggests its potential as a scaffold in the development of novel therapeutic agents. Further research is required to explore its pharmacological profile.
Conclusion
(R)-1-N-Boc-pipecolamide is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This technical guide provides a summary of its known and predicted chemical properties, a plausible synthetic methodology, and expected spectroscopic data to facilitate its use in research and development. The absence of reported biological activity highlights an opportunity for future investigation into the pharmacological potential of this and related compounds.
Disclaimer
The information provided in this document is intended for experienced researchers and professionals. The predicted data and experimental protocols are for guidance purposes only and should be adapted and validated in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
